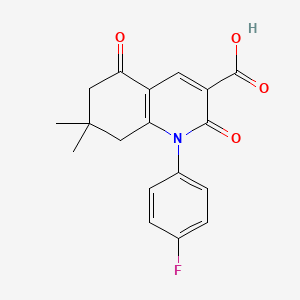

1-(4-Fluorophenyl)-7,7-dimethyl-2,5-dioxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxylic acid

Overview

Description

Synthesis Analysis

The synthesis of fluorophenyl compounds often involves the use of fluorinating agents or the substitution of an existing functional group with a fluorine atom3. However, without specific information on the compound , it’s difficult to provide a detailed synthesis analysis.Molecular Structure Analysis

The molecular structure of a fluorophenyl compound will depend on the specific compound . Fluorine atoms are highly electronegative, which can influence the compound’s chemical properties4.Chemical Reactions Analysis

Fluorophenyl compounds can participate in various chemical reactions, including coupling reactions with arenediazonium tetrafluoroborates, iodonium salts, and iodanes5.

Physical And Chemical Properties Analysis

The physical and chemical properties of a fluorophenyl compound will depend on its specific structure. For example, 4-Fluorobenzoic acid is a solid at room temperature and has a melting point of 175 °C7.Scientific Research Applications

Fluorinated Compounds in Environmental and Health Research

Environmental Impact and Alternatives : Research on fluorinated compounds, particularly long-chain perfluoroalkyl carboxylic acids (PFCAs) and their alternatives, has been extensive due to concerns about their persistence, bioaccumulation, and toxicity. Studies highlight the transition to safer alternatives while assessing the environmental fate and human exposure risks of both legacy and novel fluorinated substances (Wang et al., 2013).

Biodegradation of Polyfluoroalkyl Chemicals : The microbial degradation of polyfluoroalkyl chemicals, which include precursors to perfluoroalkyl acids (PFAAs) such as PFOA and PFOS, has been a significant focus. Understanding the microbial pathways and potential for defluorination is crucial for assessing the environmental fate and designing remediation strategies for these persistent compounds (Liu & Mejia Avendaño, 2013).

Carboxylic Acids in Biological Applications

Natural Carboxylic Acids and Biological Activity : The biological activities of natural carboxylic acids, such as antioxidant, antimicrobial, and cytotoxic effects, have been studied extensively. Structural variations among these compounds influence their bioactivity, offering insights into the design and application of synthetic analogs for therapeutic and environmental purposes (Godlewska-Żyłkiewicz et al., 2020).

Analytical Methods for Antioxidant Activity : Various analytical methods have been developed to determine the antioxidant activity of compounds, including those based on hydrogen atom transfer and electron transfer. Understanding these methods and the antioxidant mechanisms of specific compounds can aid in the assessment and application of antioxidants in food, pharmaceuticals, and environmental protection (Munteanu & Apetrei, 2021).

Advanced Oxidation Processes for Organic Pollutant Degradation : The use of advanced oxidation processes (AOPs) for the degradation of recalcitrant organic pollutants, including pharmaceuticals and personal care products, has been a critical area of environmental research. Insights into the mechanisms, by-products, and biotoxicity of AOP-treated pollutants can guide the development of more efficient and safer water treatment technologies (Qutob et al., 2022).

Safety And Hazards

The safety and hazards associated with a fluorophenyl compound will depend on its specific structure. For example, 4-Fluorobenzoic acid is classified as causing skin irritation, serious eye irritation, and may cause respiratory irritation8.

Future Directions

The future directions of research in the field of fluorophenyl compounds could involve the development of new synthesis methods, the exploration of new applications in pharmaceuticals and agrochemicals, and the investigation of the compounds’ biological activities6.

Please note that this information is quite general and may not apply directly to “1-(4-Fluorophenyl)-7,7-dimethyl-2,5-dioxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxylic acid”. For a comprehensive analysis of this specific compound, more detailed information or resources would be needed.

properties

IUPAC Name |

1-(4-fluorophenyl)-7,7-dimethyl-2,5-dioxo-6,8-dihydroquinoline-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16FNO4/c1-18(2)8-14-12(15(21)9-18)7-13(17(23)24)16(22)20(14)11-5-3-10(19)4-6-11/h3-7H,8-9H2,1-2H3,(H,23,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KOWQTSKZUIFSIT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC2=C(C=C(C(=O)N2C3=CC=C(C=C3)F)C(=O)O)C(=O)C1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16FNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

329.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(4-Fluorophenyl)-7,7-dimethyl-2,5-dioxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxylic acid | |

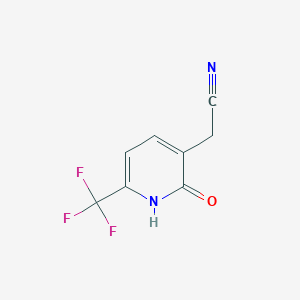

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B1404352.png)

![2-Cyclopropyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-a]pyrazine hydrochloride](/img/structure/B1404360.png)